molecular formula C14H21N5O7S B048982 5,7-Dihydroxytryptamine creatinine sulfate salt CAS No. 39929-27-6

5,7-Dihydroxytryptamine creatinine sulfate salt

Cat. No.: B048982
CAS No.: 39929-27-6
M. Wt: 403.41 g/mol
InChI Key: BXYXUOWJXUUTQZ-UHFFFAOYSA-N
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Description

5,7-Dihydroxytryptamine creatinine sulfate salt is a neurotoxin that is relatively selective for serotonergic terminals in adults. It is known for causing long-lasting destruction of serotonergic neurons when administered neonatally. This compound is often used in scientific research to study the serotonergic system and its effects on behavior and physiology .

Scientific Research Applications

5,7-Dihydroxytryptamine creatinine sulfate salt has several scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactions of tryptamine derivatives.

    Biology: It is used to investigate the role of serotonergic neurons in various biological processes, including behavior and physiology.

    Medicine: It is used in research to understand the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5,7-Dihydroxytryptamine creatinine sulfate salt is not fully understood. It is speculated to selectively destroy serotonergic neurons, in a manner similar to the dopaminergic neurotoxicity of 6-hydroxydopamine (6-OHDA) . It is also known to deplete norepinephrine .

Safety and Hazards

5,7-Dihydroxytryptamine creatinine sulfate salt is a neurotoxin . It is harmful if swallowed, in contact with skin, or inhaled . Protective measures such as wearing gloves and protective clothing are recommended .

Preparation Methods

The synthesis of 5,7-Dihydroxytryptamine creatinine sulfate salt involves several steps. The compound is typically synthesized from tryptamine derivatives through a series of chemical reactions, including hydroxylation and sulfonation. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .

Chemical Reactions Analysis

5,7-Dihydroxytryptamine creatinine sulfate salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

5,7-Dihydroxytryptamine creatinine sulfate salt is unique in its selective neurotoxicity for serotonergic neurons. Similar compounds include:

These compounds are used in various research applications to study different aspects of neuronal function and neurotoxicity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-Dihydroxytryptamine creatinine sulfate salt involves the reaction of creatinine sulfate with 5,7-Dihydroxytryptamine in the presence of a suitable solvent and reagents.", "Starting Materials": [ "Creatinine sulfate", "5,7-Dihydroxytryptamine" ], "Reaction": [ "Dissolve creatinine sulfate in a suitable solvent such as water or ethanol to form a clear solution.", "Add 5,7-Dihydroxytryptamine to the solution and stir the mixture for several hours at room temperature.", "Heat the mixture to reflux for a few hours to complete the reaction.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it under vacuum to obtain the final product, 5,7-Dihydroxytryptamine creatinine sulfate salt." ] }

CAS No.

39929-27-6

Molecular Formula

C14H21N5O7S

Molecular Weight

403.41 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indole-5,7-diol;2-imino-1-methylimidazolidin-4-one;sulfuric acid

InChI

InChI=1S/C10H12N2O2.C4H7N3O.H2O4S/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-5,12-14H,1-2,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)

InChI Key

BXYXUOWJXUUTQZ-UHFFFAOYSA-N

Isomeric SMILES

CN1CC(=O)N=C1[NH3+].C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)[O-]

SMILES

CN1CC(=O)N=C1N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O

Canonical SMILES

CN1CC(=O)NC1=N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O

Synonyms

2-​Amino-​1,​5-​dihydro-​1-​methyl-​4H-​imidazol-​4-​one compd. with 3-​(2-​aminoethyl)​-​1H-​indole-​5,​7-​diol and sulfuric acid;  2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one compd. with 3-(2-aminoethyl)-1H-indole-5,7-diol sulfate;  3-(2-Aminoethy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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